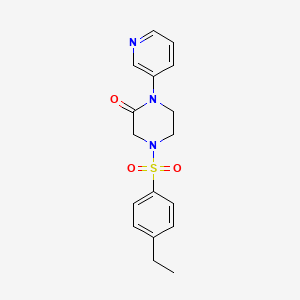

4-(4-Ethylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(4-ethylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-2-14-5-7-16(8-6-14)24(22,23)19-10-11-20(17(21)13-19)15-4-3-9-18-12-15/h3-9,12H,2,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNXMEWUHLUCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Ethylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound notable for its potential biological activities, primarily due to its unique structural features. This compound consists of a piperazine ring substituted with a pyridine moiety and an ethylbenzenesulfonyl group, which are significant in medicinal chemistry. The molecular formula is , and its molecular weight is approximately 415.6 g/mol .

Chemical Structure and Properties

The structural complexity of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C21H29N5O2S |

| Molecular Weight | 415.6 g/mol |

| Key Functional Groups | Piperazine, Pyridine, Sulfonyl |

The presence of the sulfonyl group enhances the compound's solubility and reactivity, potentially increasing its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown promising antimicrobial effects. The sulfonamide moiety is known for its ability to inhibit bacterial growth, making this compound a candidate for further investigation in antibiotic research .

- Antitumor Properties : The compound's structural components may interact with various cellular pathways involved in tumorigenesis. Similar piperazine derivatives have been evaluated for their antitumor activity, indicating a potential for this compound in cancer therapy .

- Neurotransmitter Modulation : Due to the presence of the piperazine ring, there is potential for interaction with neurotransmitter receptors, which could lead to effects on mood and cognition. This aspect positions the compound as a candidate for research into neurological disorders .

The mechanism of action for this compound likely involves the modulation of neurotransmitter receptors and other molecular targets within cells. The piperazine and pyridine components are known to influence various signaling pathways, potentially leading to therapeutic effects in conditions such as depression or anxiety .

Case Studies and Research Findings

Recent studies have focused on synthesizing related compounds and evaluating their biological activities:

- A study synthesized a series of piperazine derivatives and evaluated their antimicrobial properties, finding that structural modifications significantly affected activity levels .

- Another investigation explored the antitumor efficacy of piperazine-containing compounds, demonstrating that specific substitutions could enhance activity against cancer cell lines .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| 1-(Pyridin-3-yl)piperazine | Piperazine ring with pyridine | Neurotransmitter modulation | Simpler structure without sulfonyl |

| 4-Benzoylpiperazine | Piperazine with benzoyl group | Antimicrobial activity | Lacks ethyl substitution |

| 1-(4-Ethoxyphenyl)piperazine | Piperazine with ethoxy substitution | Antidepressant properties | Different functional group leading to varied activity |

This table highlights the unique aspects of this compound due to its specific substitutions, which may enhance its biological activity compared to simpler analogs.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit promising antimicrobial effects. The sulfonamide moiety is known for its ability to inhibit bacterial growth, indicating that 4-(4-Ethylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one may be a candidate for antibiotic research.

Antitumor Properties

Research indicates that structural components of this compound may interact with cellular pathways involved in tumorigenesis. Similar piperazine derivatives have been evaluated for their antitumor activity, suggesting potential applications in cancer therapy.

Neurotransmitter Modulation

The piperazine ring allows for interaction with neurotransmitter receptors, potentially affecting mood and cognition. This positions the compound as a candidate for neurological disorder research.

Synthesis and Evaluation of Biological Activities

- Antimicrobial Studies : A study synthesized a series of piperazine derivatives and evaluated their antimicrobial properties. It was found that structural modifications significantly influenced activity levels.

- Antitumor Efficacy : Another investigation explored the antitumor efficacy of piperazine-containing compounds. Specific substitutions were shown to enhance activity against various cancer cell lines.

- Neurotransmitter Interaction : A recent study focused on the interaction of the compound with serotonin receptors, indicating potential antidepressant properties linked to its structure.

Comparison with Similar Compounds

Comparison with Pyridine-Piperazine CYP51 Inhibitors

Key Compounds :

- (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO)

- N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)

Structural and Functional Insights :

- Core Differences: UDO and UDD possess piperazine (non-ketone) cores, unlike the piperazin-2-one in the target compound. The ketone in piperazin-2-one may reduce conformational flexibility compared to piperazine.

- Substituent Effects: Both UDO and UDD feature trifluoromethyl groups, which enhance metabolic stability and electronegativity.

- Biological Activity: UDO and UDD inhibit Trypanosoma cruzi CYP51 with efficacy comparable to posaconazole, a clinical antifungal . The target compound’s sulfonyl group may similarly engage CYP51’s heme-binding pocket, but its lack of trifluoromethyl groups could alter potency or selectivity.

Comparison with Benzodioxol-Pyrido-Pyrimidinones

Key Compounds (from ) :

- 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives with methyl, dimethyl, or stereospecific piperazine substitutions.

Structural and Functional Insights :

- Core Differences : These compounds feature a pyrido[1,2-a]pyrimidin-4-one scaffold, distinct from the simpler piperazin-2-one core. The fused bicyclic system may enhance planar rigidity for DNA or enzyme intercalation.

- Substituent Effects : Methyl groups on piperazine improve solubility and membrane permeability. The target’s benzenesulfonyl group offers a larger aromatic surface, which could favor binding to hydrophobic pockets absent in these analogs.

- Biological Implications: Benzodioxol-pyrido-pyrimidinones are typically explored for kinase or antimicrobial activity, but their pharmacological targets remain unspecified in the evidence .

Comparison with Thieno-Pyrimidine Sulfonyl Derivatives

Key Compound (from ) :

- 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

Structural and Functional Insights :

- Core Differences: A thieno-pyrimidine core replaces the piperazin-2-one, offering a heteroaromatic system with distinct electronic properties.

- Substituent Effects : The methanesulfonyl group on piperazine is smaller and less hydrophobic than the target’s ethylbenzenesulfonyl. This may reduce off-target interactions but limit binding affinity to lipophilic targets.

- Biological Activity: Thieno-pyrimidines are often kinase inhibitors, but specific data for this compound are unavailable .

Comparison with Chlorophenyl Ethenyl Sulfonyl Analogs

Key Compound (from ) :

- 4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-1-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperazin-2-one

Structural and Functional Insights :

- Core Similarities : Both compounds share a piperazin-2-one core and sulfonyl group, making this the closest structural analog.

- The pyridin-4-yl group (vs. pyridin-3-yl in the target) may alter hydrogen-bonding geometry.

- Biological Implications : Positional isomerism (pyridin-3-yl vs. pyridin-4-yl) could significantly impact target selectivity, as seen in other kinase inhibitors .

Discussion of Structural and Functional Implications

The ethylbenzenesulfonyl group in the target compound distinguishes it from analogs with smaller (e.g., methanesulfonyl) or electron-deficient (e.g., trifluoromethyl) substituents. This group may enhance binding to hydrophobic enzyme pockets but could compromise aqueous solubility. Pyridine positioning (3-yl vs. 4-yl) is critical; suggests even minor positional changes alter binding modes.

Research Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Future studies should prioritize enzymatic assays (e.g., CYP51 inhibition), solubility profiling, and structural analysis (e.g., X-ray crystallography via SHELX ) to validate hypotheses derived from structural analogs.

Q & A

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

To ensure purity and structural accuracy, researchers should employ a combination of chromatographic and spectroscopic methods:

- High-Performance Liquid Chromatography (HPLC): Use a mobile phase comprising methanol and a sodium acetate/sodium 1-octanesulfonate buffer (65:35 ratio) adjusted to pH 4.6 for optimal separation of impurities .

- Nuclear Magnetic Resonance (NMR): Analyze proton and carbon environments to confirm substituent positions on the piperazine and pyridine rings.

- Mass Spectrometry (MS): High-resolution MS can validate molecular weight and fragmentation patterns.

Q. How can synthetic protocols for piperazine derivatives be optimized to improve yields?

Optimization strategies include:

- Temperature Control: Maintain reaction temperatures between 70–90°C to balance reactivity and side-product formation, as seen in analogous piperazine syntheses .

- Catalyst Selection: Use palladium or copper catalysts for coupling reactions involving aryl sulfonyl groups.

- Solvent Systems: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates during sulfonylation steps .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction provides atomic-level structural validation:

- Crystallization Conditions: Grow crystals via slow evaporation in a methanol/water mixture to obtain diffraction-quality crystals.

- Data Collection: Use a sealed X-ray tube (λ = 0.71073 Å) and a STOE IPDS 2 diffractometer. Refinement with least-squares methods (e.g., R[F²] = 0.036) ensures accuracy in bond lengths and angles .

- Key Parameters: Monitor triclinic lattice parameters (e.g., a = 8.9168 Å, α = 73.489°) to confirm spatial arrangement .

Q. What computational approaches are suitable for predicting the electronic properties of sulfonyl-piperazine derivatives?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution.

- Molecular Docking: Model interactions with biological targets (e.g., enzymes with piperazine-binding pockets) using software like AutoDock Vina. Reference studies on trifluoromethyl-containing analogs demonstrate how substituents influence binding affinity .

Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data?

- Cross-Validation: Compare experimental NMR shifts with DFT-predicted chemical shifts (e.g., using Gaussian 09).

- Dynamic Effects: Account for solvent and conformational flexibility in simulations. For example, crystallographic data from analogous compounds (e.g., V = 1171.87 ų) can validate stable conformers .

- Error Analysis: Use statistical tools (e.g., RMSD) to quantify deviations and refine computational models .

Data Contradiction Analysis

Q. How to interpret conflicting results in biological activity assays for sulfonyl-piperazine derivatives?

- Dose-Response Curves: Ensure assays cover a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Control Experiments: Rule out solvent interference (e.g., DMSO > 0.1% can alter cell viability).

- Structural Analog Comparison: Compare with compounds like 3-(4-methylpiperazin-1-yl)propionic acid hydrazide (CAS 24636-93-9) to isolate the impact of the sulfonyl group .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.